N-Benzyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-Benzyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C11H13N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 1-methyl-1H-pyrazol-4-amine reacts with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) and solvents like DMF.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
N-Benzyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A simpler derivative without the benzyl group.
1-Benzyl-3-methyl-1H-pyrazol-4-amine: A similar compound with an additional methyl group on the pyrazole ring.
1-Benzyl-N,N-dimethyl-1H-pyrazol-4-amine: A derivative with two methyl groups on the nitrogen atom.
Uniqueness
N-Benzyl-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-benzyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-14-9-11(8-13-14)12-7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 |
InChI Key |
QDUCPXNGCBOOQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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